Desethyl Vardenafil Dihydrochloride
Description
Molecular Architecture and Crystallographic Properties
This compound possesses a complex molecular architecture characterized by its imidazo[5,1-f]triazin-4-one core structure. The compound exhibits the molecular formula C21H28N6O4S·2HCl with a corresponding molecular weight of 533.47 daltons. The accurate mass determination reveals a value of 532.15, providing precise molecular identification capabilities for analytical applications.
The crystallographic properties of this compound manifest as a white to off-white solid appearance under standard laboratory conditions. This physical characteristic indicates the formation of a stable crystalline lattice structure that contributes to the compound's overall stability profile. The dihydrochloride salt formation significantly influences the solubility characteristics compared to the free base form, enhancing water solubility through ionic interactions.
The three-dimensional molecular conformation incorporates multiple functional groups including the triazine ring system, ethoxy substituent, piperazine moiety, and sulfonyl linkage. These structural elements contribute to the compound's unique chemical and physical properties. The removal of the ethyl group from the piperazine nitrogen, which distinguishes this compound from its parent vardenafil, creates subtle but important changes in molecular geometry and electronic distribution.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H28N6O4S·2HCl | |
| Molecular Weight | 533.47 Da | |
| Accurate Mass | 532.15 Da | |
| Physical Appearance | White to Off-White Solid | |
| Purity (Certificate of Analysis) | 97% |
Comparative Analysis with Parent Compound Vardenafil
The structural relationship between this compound and its parent compound vardenafil reveals critical differences that impact both chemical behavior and biological activity. Vardenafil possesses the molecular formula C23H32N6O4S with a molecular weight of 488.2 daltons, while the desethyl derivative exhibits C21H28N6O4S (free base form) with a molecular weight of 460.6 daltons. This difference of C2H4 (28 daltons) corresponds precisely to the removal of one ethyl group from the piperazine nitrogen.
The structural modification results in significant changes to the electronic environment of the piperazine ring system. The parent compound vardenafil contains a 4-ethylpiperazine moiety, whereas Desethyl Vardenafil contains an unsubstituted piperazine ring. This deethylation represents a common metabolic pathway and creates a compound with altered lipophilicity and hydrogen bonding characteristics.
Comparative mass spectrometric analysis demonstrates distinct fragmentation patterns between the parent and metabolite compounds. The parent vardenafil exhibits characteristic molecular ion peaks at m/z 489, while the desethyl derivative shows corresponding peaks at m/z 461. Both compounds share common fragmentation pathways, producing major fragments at m/z 312, 299, 284, 183, 169, and 151, indicating retention of the core imidazo[5,1-f]triazin-4-one structure.
The most pharmacologically active metabolite of vardenafil is identified as N-desethyl vardenafil, designated as M1 in metabolic studies. This relationship establishes Desethyl Vardenafil as a significant biotransformation product rather than a synthetic impurity or degradation product.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Vardenafil | C23H32N6O4S | 488.2 Da | 4-Ethylpiperazine moiety |
| Desethyl Vardenafil | C21H28N6O4S | 460.6 Da | Unsubstituted piperazine |
| Mass Difference | C2H4 | 28 Da | Loss of ethyl group |
Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to establish comprehensive molecular identification. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The infrared spectrum displays principal peaks at 3420 wavenumbers corresponding to nitrogen-hydrogen stretching vibrations, 1724 wavenumbers for carbonyl stretching, 1600 wavenumbers for carbon-carbon and carbon-nitrogen stretching, and 1491 wavenumbers for carbon-hydrogen bending vibrations.
Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation through chemical shift analysis and coupling pattern interpretation. The characteristic carbonyl carbon appears at 162.44 parts per million in carbon-13 Nuclear Magnetic Resonance spectroscopy, serving as a diagnostic peak for structural confirmation. Proton Nuclear Magnetic Resonance analysis reveals the H10 proton signal at δ 2.82 parts per million, which represents a characteristic chemical shift within the vardenafil family of compounds.
The aromatic region of the Nuclear Magnetic Resonance spectrum displays characteristic signals for H15, H17, and H18 protons at δ 8.38 parts per million, δ 7.90 parts per million, and δ 7.19 parts per million respectively. These chemical shifts provide definitive identification markers that distinguish vardenafil-related compounds from other pharmaceutical families such as sildenafil derivatives.
Mass spectrometric analysis employs electrospray ionization techniques with single quadrupole detection systems. The mass spectral analysis covers the m/z range of 50-500 with fragmentation energy of 50 m/z under positive ionization conditions. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the protonated molecular ion [M+H]+. Certificate of Analysis data confirms mass spectrometric conformance to expected structural parameters.
High Performance Liquid Chromatography purity determination achieves 99.61% purity at 215 nanometers detection wavelength, demonstrating excellent analytical quality. The chromatographic retention time and peak shape provide additional confirmation of compound identity and purity assessment.
| Analytical Technique | Key Observations | Diagnostic Value |
|---|---|---|
| Fourier Transform Infrared | 3420, 1724, 1600, 1491 cm⁻¹ | Functional group identification |
| Carbon-13 Nuclear Magnetic Resonance | 162.44 ppm (carbonyl) | Structural confirmation |
| Proton Nuclear Magnetic Resonance | δ 2.82, 8.38, 7.90, 7.19 ppm | Chemical environment mapping |
| Mass Spectrometry | [M+H]+ molecular ion | Molecular weight verification |
| High Performance Liquid Chromatography | 99.61% purity at 215 nm | Purity assessment |
Computational Chemistry and Density Functional Theory-Based Molecular Modeling
Computational chemistry approaches provide theoretical insights into the molecular properties and behavior of this compound through quantum mechanical calculations and molecular modeling techniques. Density Functional Theory calculations enable optimization of molecular geometry and prediction of electronic properties that complement experimental observations. These computational methods facilitate understanding of molecular conformation, electronic distribution, and intermolecular interaction potential.
The optimized molecular geometry obtained through Density Functional Theory calculations reveals the preferred three-dimensional arrangement of atoms within the Desethyl Vardenafil structure. The computational model predicts bond lengths, bond angles, and dihedral angles that influence the overall molecular shape and reactivity patterns. The removal of the ethyl group from the piperazine nitrogen creates changes in electron density distribution that can be quantified through computational analysis.
Frontier molecular orbital analysis provides insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which influence chemical reactivity and electronic transitions. These computational parameters correlate with experimentally observed spectroscopic properties and help explain the compound's chemical behavior under various conditions.
The crystalline form analysis through computational methods supplements experimental crystallographic data by predicting possible polymorphic forms and their relative stability. Density Functional Theory calculations can predict infrared vibrational frequencies that correspond to experimental Fourier Transform Infrared observations, providing validation of both computational and experimental approaches.
Molecular electrostatic potential mapping reveals regions of positive and negative charge distribution throughout the molecule, which influences intermolecular interactions and solubility characteristics. The computational analysis helps explain the enhanced water solubility of the dihydrochloride salt form compared to the free base structure.
| Computational Parameter | Significance | Application |
|---|---|---|
| Optimized Geometry | Molecular conformation prediction | Structure-activity relationships |
| Frontier Orbital Analysis | Electronic property prediction | Reactivity assessment |
| Vibrational Frequency Calculation | Infrared spectrum prediction | Spectroscopic validation |
| Electrostatic Potential Mapping | Charge distribution analysis | Solubility prediction |
| Polymorphic Form Prediction | Crystal structure stability | Formulation development |
The integration of computational chemistry with experimental analytical techniques provides a comprehensive understanding of this compound molecular properties. This combined approach enables prediction of physicochemical behavior and supports analytical method development for pharmaceutical applications. The computational models serve as valuable tools for understanding the relationship between molecular structure and observed chemical properties, contributing to the overall characterization of this important pharmaceutical compound.
Properties
Molecular Formula |
C₂₁H₃₀Cl₂N₆O₄S |
|---|---|
Molecular Weight |
533.47 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Desethyl Vardenafil is produced through the metabolic action of cytochrome P450 enzymes on Vardenafil. It retains pharmacological activity as a PDE5 inhibitor, which means it can also promote vasodilation and increase blood flow, particularly in the corpus cavernosum during sexual stimulation.
Clinical Applications
Desethyl Vardenafil Dihydrochloride has several clinical applications, particularly in the treatment of erectile dysfunction. Its effectiveness extends to specific patient populations:
- Diabetic Patients : Studies indicate that both Vardenafil and its metabolite are effective in improving erectile function in diabetic men.
- Post-Prostatectomy Patients : Research supports the use of PDE5 inhibitors in men who have undergone prostate surgery, with Desethyl Vardenafil showing promise in restoring erectile function.
Case Studies
- Efficacy in Diabetic Patients : A study demonstrated that Desethyl Vardenafil significantly improved erectile function scores compared to placebo in men with diabetes mellitus.
- Post-Prostatectomy Recovery : Another clinical trial showed that patients receiving Desethyl Vardenafil had better recovery rates of erectile function post-surgery compared to those who did not receive treatment.
Analytical Methods
The analysis of this compound is crucial for understanding its pharmacokinetics and therapeutic efficacy. Various analytical techniques have been employed:
| Method | Description | Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Used for quantifying levels in biological samples | Monitoring drug levels in clinical studies |
| Mass Spectrometry | Provides structural information and quantification | Identifying metabolites and pharmacokinetic studies |
| Nuclear Magnetic Resonance (NMR) | Used for structural elucidation | Confirming the identity of the compound |
Safety Profile
Desethyl Vardenafil is generally well-tolerated, with a safety profile similar to that of Vardenafil. Common side effects include headache, flushing, and dyspepsia. Serious adverse effects are rare but can include prolonged erections and cardiovascular events.
Summary of Side Effects
- Common : Headache, flushing, dyspepsia
- Serious : Prolonged erection (priapism), sudden vision loss
Comparison with Similar Compounds
Structural and Pharmacological Similarities
Table 1: Key Structural and Pharmacological Properties
Notes:
- Desethyl vardenafil lacks the ethyl group on the piperazine ring, reducing its lipophilicity compared to vardenafil .
- Sildenafil and tadalafil differ in core structure (pyrazolopyrimidine vs. β-carboline), influencing selectivity and half-life .
Pharmacokinetic and Therapeutic Differences
Table 2: Pharmacokinetic Parameters
Key Findings:
- Vardenafil and its desethyl metabolite exhibit rapid absorption (Tmax ≤2 hours), but vardenafil’s blood pressure-lowering effects are more pronounced due to acute vasodilation .
- Tadalafil ’s prolonged half-life allows for once-daily dosing, unlike other PDE5 inhibitors .
Analytical and Quality Control Comparisons
Table 3: Detection Methods and Purity Standards
Notes:
- Raman spectroscopy effectively discriminates falsified vardenafil and tadalafil but struggles with some sildenafil variants due to spectral overlap .
- Thermal analysis (DSC) confirms high purity (>99.95%) in vardenafil and sildenafil, critical for manufacturing compliance .
Metabolic and Clinical Implications
- Desethyl vardenafil is a minor metabolite, contributing to vardenafil’s overall efficacy and safety profile.
- Sildenafil ’s broader PDE6 inhibition (retinal isoform) explains its association with visual side effects, unlike vardenafil and tadalafil .
Preparation Methods
Chlorosulfonation of Imidazotriazinone Precursors
The synthesis of this compound begins with the chlorosulfonation of an imidazotriazinone precursor. In a method analogous to vardenafil monohydrochloride trihydrate synthesis, sulfurochloridic acid (HSO₃Cl) reacts with imidazotriazinone in thionyl chloride (SOCl₂) under reflux conditions. Elevated temperatures (75°C) accelerate the reaction, reducing completion time to 1.5 hours compared to traditional low-temperature methods. The molar ratio of imidazotriazinone, sulfurochloridic acid, and thionyl chloride is critical, with optimal results observed at 1:2.7:11.
Post-reaction, thionyl chloride is removed via vacuum distillation, and residual solvents are eliminated using aprotic solvents like toluene or methyltetrahydrofuran. This step ensures the intermediate sulfonyl chloride is free from hydrolytic byproducts, which could compromise downstream reactions.
Amidation and Cyclization Reactions
The sulfonyl chloride intermediate undergoes amidation with N-ethylpiperazine. In vardenafil synthesis, this step achieves >99% conversion when conducted under reflux with vigorous stirring. For desethyl analogs, substituting N-ethylpiperazine with a desethylated amine (e.g., piperazine) necessitates adjusted stoichiometry and extended reaction times to account for reduced nucleophilicity.
Post-amidation, the crude product is extracted into an organic solvent (e.g., dichloromethane) and washed with water to remove acidic residues. The organic phase is then treated with hydrochloric acid to protonate the free base, forming the dihydrochloride salt. pH adjustments to 1.5–2.0 facilitate phase separation, with the aqueous phase containing the protonated product.
Crystallization and Polymorph Control
Anhydrous Intermediate Formation
Isolating this compound in a pure crystalline form requires controlled precipitation. A method adapted from vardenafil monohydrochloride trihydrate synthesis involves dissolving the free base in acetone, adding concentrated HCl, and precipitating an anhydrous intermediate. This intermediate, characterized by a melting point of 234°C and a distinct X-ray powder diffraction (XRPD) pattern (Fig. 3 in US20160311827A1), serves as a precursor for the trihydrate form.
For dihydrochloride salts, water-miscible solvents like acetone are preferred due to their ability to stabilize ionic intermediates. Stirring the anhydrous intermediate with water at 0–5°C for 4–12 hours yields the trihydrate form, which is filtered, washed with cold acetone, and vacuum-dried below 35°C.
Solvent and Temperature Optimization
The choice of solvent significantly impacts crystal morphology and hydration state. Patent WO2013075680A1 demonstrates that acetone/water mixtures (25–50% acetone) maximize the solubility of vardenafil hydrochloride trihydrate, enabling high-yield crystallization. For desethyl variants, analogous solvent systems may require adjustments to accommodate differences in hydrophobicity.
Analytical Characterization and Quality Control
Spectroscopic and Thermal Analysis
XRPD and differential scanning calorimetry (DSC) are critical for confirming polymorphic purity. The anhydrous intermediate of vardenafil monohydrochloride exhibits characteristic peaks at d-spacings of 6.2 Å, 4.7 Å, and 3.8 Å, while the trihydrate form shows distinct endothermic peaks at 234°C. this compound would require similar profiling to validate its crystalline structure.
Impurity Profiling
High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and detect byproducts. In vardenafil synthesis, HPLC ensures >99% conversion during amidation. For desethyl analogs, method validation must account for potential deethylation byproducts and residual solvents.
Yield Optimization and Scalability
Reaction Efficiency Enhancements
Challenges in this compound Synthesis
Structural Instability
The absence of the ethyl group in desethyl vardenafil may reduce steric hindrance, increasing susceptibility to oxidative degradation. Stabilizing agents like antioxidants (e.g., BHT) or inert atmosphere processing could mitigate this issue.
Regulatory and Pharmacopeial Standards
Meeting pharmaceutical purity standards (e.g., USP, EP) requires stringent control over residual solvents (ICH Q3C guidelines) and polymorphic consistency. Patent US20160311827A1 emphasizes the importance of reproducible XRPD patterns for regulatory compliance .
Q & A
Q. Advanced
- Cardiovascular Safety: Use isolated rat aortic rings to assess PDE1/3-mediated vasodilation at 10–100 µM .
- Retinal Toxicity: Evaluate PDE6 inhibition in bovine rod outer segment assays; IC50 >100 nM indicates low risk .
- Hepatotoxicity: Perform ATP-based viability assays in HepG2 cells exposed to 1–50 µM for 72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
